molecular formula C8H16N2O B3099081 1-Methyl-3-(methylamino)azepan-2-one CAS No. 1350558-22-3

1-Methyl-3-(methylamino)azepan-2-one

Cat. No.: B3099081
CAS No.: 1350558-22-3
M. Wt: 156.23 g/mol
InChI Key: WJNPOPAPCCXDLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-3-(methylamino)azepan-2-one is a synthetic compound with the molecular formula C8H16N2O. It is known for its pharmacological effects as a non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors . This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Chemical Reactions Analysis

1-Methyl-3-(methylamino)azepan-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and catalysts to facilitate the reactions and achieve desired products .

Scientific Research Applications

1-Methyl-3-(methylamino)azepan-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its effects on biological systems, particularly its interaction with NMDA receptors.

    Medicine: Research focuses on its potential therapeutic applications, including its use in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(methylamino)azepan-2-one involves its interaction with NMDA receptors. As a non-competitive antagonist, it binds to a site on the receptor distinct from the neurotransmitter binding site, inhibiting the receptor’s activity. This modulation of NMDA receptor activity can affect various neural pathways and has implications for neurological research and potential therapeutic applications .

Comparison with Similar Compounds

1-Methyl-3-(methylamino)azepan-2-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-methyl-3-(methylamino)azepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-9-7-5-3-4-6-10(2)8(7)11/h7,9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNPOPAPCCXDLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCCN(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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